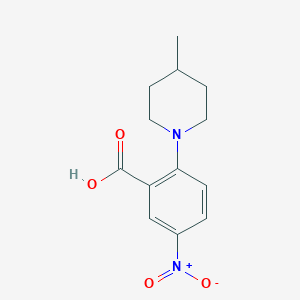

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid

Description

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid (CAS: 78243-27-3) is a nitroaromatic compound featuring a benzoic acid scaffold substituted with a nitro group at the 5-position and a 4-methylpiperidinyl moiety at the 2-position . This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available (e.g., Santa Cruz Biotechnology) but lacks detailed biological or pharmacological data in the provided evidence.

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)12-3-2-10(15(18)19)8-11(12)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYLQMMLDFSLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387929 | |

| Record name | 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78243-27-3 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78243-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Halogenated Nitrobenzoic Esters

A common route involves nucleophilic substitution of a halogen (usually bromine or chlorine) on a 5-nitro-2-halobenzoate ester with 4-methylpiperidine under basic conditions.

- Reaction conditions : The halobenzoate is dissolved in an appropriate solvent (e.g., acetonitrile, DMF), and 4-methylpiperidine is added with a base such as potassium carbonate.

- Mechanism : The secondary amine attacks the aromatic ring bearing the halogen, displacing it via nucleophilic aromatic substitution.

- Post-reaction : The ester is hydrolyzed under basic or acidic conditions to yield the free acid 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid.

This method is supported by synthetic schemes where nitrobenzoate intermediates were alkylated or aminated with secondary amines to afford nitro intermediates, followed by hydrolysis to the acid form.

Direct Coupling via Amide or Ester Formation Followed by Substitution

In some synthetic routes, the benzoic acid derivatives are first converted into esters or amides, which then undergo nucleophilic substitution with 4-methylpiperidine.

- For example, methyl 4-hydroxy-3-nitrobenzoate can be alkylated with alkyl bromides, then hydrolyzed to the acid.

- The nitro group remains intact during these steps, allowing for selective functionalization at the 2-position.

This approach allows for the synthesis of structurally related compounds, including 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid analogs.

Oxidation of Methyl-Substituted Nitrobenzenes

A key step in preparing nitrobenzoic acid precursors involves oxidation of methyl-substituted nitrobenzenes (e.g., 4-nitro-o-xylene) using dilute nitric acid or metal-catalyzed aerobic oxidation.

- This oxidation converts methyl groups to carboxylic acids while retaining the nitro substituent.

- The resulting nitrobenzoic acid is then subjected to nucleophilic substitution with 4-methylpiperidine.

Patent CN103408430A describes such oxidation methods for synthesizing 2-methyl-4-nitrobenzoic acid, which can be adapted for preparing the 5-nitro isomer relevant to this compound.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Oxidation of methyl-nitrobenzene | Dilute nitric acid or metal catalyst + oxygen | 5-Nitro-2-methylbenzoic acid |

| 2 | Esterification (optional) | Methanol + acid catalyst | Methyl 5-nitro-2-methylbenzoate |

| 3 | Nucleophilic aromatic substitution | 4-Methylpiperidine + base (K2CO3) in DMF or MeCN | Methyl 2-(4-methylpiperidin-1-yl)-5-nitrobenzoate |

| 4 | Hydrolysis | Aqueous acid or base hydrolysis | 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid |

Research Findings and Optimization Notes

- Reaction yields : Nucleophilic substitution reactions with 4-methylpiperidine generally afford moderate to good yields (60–85%) depending on solvent and temperature optimization.

- Catalysts and solvents : Polar aprotic solvents such as DMF or acetonitrile improve nucleophilic substitution efficiency. Potassium carbonate is a preferred base.

- Temperature : Elevated temperatures (80–120 °C) favor substitution but must be controlled to prevent decomposition.

- Purification : Crystallization or column chromatography is used to purify the final acid product.

- Functional group tolerance : The nitro group remains stable under the substitution and hydrolysis conditions, allowing selective functionalization.

Comparative Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution on halobenzoate esters | 5-Nitro-2-halobenzoate ester | 4-Methylpiperidine, K2CO3, DMF, 80–100 °C | Direct introduction of piperidinyl group; good yields | Requires halogenated intermediate; multi-step |

| Oxidation of methyl-nitrobenzene | 4-Nitro-o-xylene or methyl-nitrobenzene | Dilute nitric acid or metal catalyst, oxygen | Efficient formation of nitrobenzoic acid precursor | Oxidation step may require careful control |

| Amide coupling and substitution | Nitrobenzoic acid derivatives | Propanoyl chloride, substituted amines | Versatile for analog synthesis | More complex, multi-step |

Chemical Reactions Analysis

Reduction Reactions

Nitro Group Reduction

The nitro group (-NO₂) in the benzoic acid moiety undergoes reduction to form an amine (-NH₂). This reaction is typically catalyzed by hydrogen gas in the presence of palladium catalysts (e.g., Pd/C) under basic or acidic conditions . For example, hydrogenation of nitrobenzoic acid derivatives yields aminobenzoic acid intermediates, which can further participate in amide coupling reactions .

Key Products

-

2-(4-Methylpiperidin-1-yl)-5-aminobenzoic acid : Resulting from nitro-to-amine reduction.

Substitution Reactions

Piperidine Ring Functionalization

The 4-methylpiperidin-1-yl group can undergo nucleophilic substitution reactions. For instance, alkyl halides (e.g., bromoalkanes) or chloroalkanes may react with the piperidine nitrogen under basic conditions (e.g., NaI/K₂CO₃) . This allows for the introduction of additional substituents, such as ethyl or propyl groups, to modulate reactivity.

Key Products

-

Alkylated derivatives : Substituted piperidine rings with ethyl or propyl groups.

Oxidation Reactions

Methyl Group Oxidation

The methyl group on the piperidine ring can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . This reaction is critical for generating metabolic intermediates or modifying solubility properties.

Key Products

-

2-(4-Carboxypiperidin-1-yl)-5-nitrobenzoic acid : Oxidation of the methyl group.

Amide Formation

Carboxylic Acid Reactivity

The benzoic acid group can react with amines or alcohols to form amides or esters. For example, coupling with secondary amines (e.g., 4-methylpiperazine) using reagents like EDCI/DMAP facilitates amide bond formation . This is a common strategy in medicinal chemistry to enhance bioavailability or target-specific interactions.

Key Products

-

Amide derivatives : Coupling products with amines (e.g., 4-methylpiperazin-1-yl).

Comparison with Structural Analogs

Research Findings

-

Synthetic Flexibility : The presence of multiple reactive sites (nitro, carboxylic acid, piperidine) allows for sequential functionalization, enabling the design of complex derivatives .

-

Biological Implications : Nitro groups and piperidine rings are often associated with bioactivity, such as enzyme inhibition or antipathogen effects .

-

Kinetic Control : Reaction conditions (e.g., catalyst choice, solvent) significantly influence product yields and selectivity, as demonstrated in amide coupling and alkylation protocols .

Scientific Research Applications

The piperidine moiety is significant in medicinal chemistry, being a common structural feature in various bioactive compounds. The presence of the nitro group in 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid enhances its potential as a pharmacological agent.

Neuropharmacology

Research indicates that piperidine derivatives, including this compound, exhibit activity on neurotransmitter receptors. For instance, studies have shown that related piperidine compounds can act as antagonists or agonists at muscarinic and NMDA receptors, which are crucial in neuropharmacological contexts . This suggests potential applications in treating neurological disorders.

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of related compounds. For example, derivatives of piperidine have been synthesized and evaluated for their ability to scavenge free radicals and inhibit cholinesterase enzymes, which are relevant in conditions like Alzheimer's disease . The antioxidant activity of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid could be significant for developing neuroprotective agents.

Synthesis and Derivatives

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid typically involves the reaction of appropriate piperidine and nitrobenzoic acid derivatives. The following table summarizes some synthetic routes and yields reported in the literature:

| Synthesis Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Method A | Nitrobenzoic acid + piperidine | 71.2% | |

| Method B | 4-Nitrobenzaldehyde + methylpiperazine | Not specified |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related piperidine compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting that 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid may have similar protective effects .

Case Study 2: Antimicrobial Activity

Another case study focused on the antimicrobial properties of piperidine derivatives, where it was found that certain modifications to the piperidine ring enhanced antibacterial activity against various strains of bacteria. This highlights the potential for developing new antimicrobial agents from this compound .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

- Ring Size and Flexibility: Piperidine/pyrrolidine analogs (e.g., compounds 9–10 in ) differ in ring size, affecting conformational flexibility. The six-membered piperidine ring in the target compound may offer better steric compatibility with enzyme active sites compared to five-membered pyrrolidine .

- Azo-linked pyrazole derivatives (e.g., Compound B) exhibit distinct electronic profiles due to the diazenyl linker, enabling π-π stacking with bacterial enzymes like E. coli KAS III .

Biological Activity

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

This structure features a nitro group and a piperidine moiety, which are significant for its biological interactions.

The biological activity of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine ring is known to enhance binding affinity to certain targets, which may lead to modulation of neurotransmitter systems.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid exhibit antimicrobial properties. A study highlighted the compound's ability to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies have shown that the compound may possess cholinesterase inhibitory activity, which could enhance acetylcholine levels in the brain . This mechanism is vital for cognitive function and memory retention.

Anticancer Properties

Recent investigations into the anticancer potential of similar compounds have shown promising results. For instance, derivatives exhibiting structural similarities have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . This suggests that 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid may also hold potential as an anticancer agent.

Case Studies

Research Findings Summary

A variety of studies have explored the biological activities associated with 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. Key findings include:

- Antimicrobial Efficacy : Effective against multiple bacterial strains.

- Neuroprotective Effects : Potential cholinesterase inhibition could aid in Alzheimer's treatment.

- Cytotoxicity : Induces apoptosis in cancer cell lines, indicating possible therapeutic applications in oncology.

Q & A

Basic: What synthetic routes are effective for producing 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential nitration and coupling reactions. Begin with nitration of a benzoic acid derivative using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts. Subsequent introduction of the 4-methylpiperidinyl group via nucleophilic aromatic substitution (SNAr) requires activating the nitrobenzoic acid intermediate with a Lewis acid (e.g., AlCl₃) and reacting it with 4-methylpiperidine. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity. Optimization includes adjusting stoichiometry (1:1.2 molar ratio for piperidine), temperature (80–100°C for SNAr), and reaction time (12–24 hrs) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- HPLC: Assess purity using a C18 column (mobile phase: acetonitrile/0.1% TFA in water) with UV detection at 254 nm .

Advanced: How can researchers address contradictions in biological activity data among structurally similar nitrobenzoic acid derivatives?

Methodological Answer:

Discrepancies often arise from variations in substituent positions (e.g., nitro at C5 vs. C4) or auxiliary groups (piperidinyl vs. morpholinyl). To resolve:

Comparative SAR Studies: Synthesize analogs (e.g., 5-nitro vs. 4-nitro isomers) and test under standardized assays (e.g., MIC for antimicrobial activity) .

Molecular Dynamics Simulations: Analyze binding modes to targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding (nitro → active site residues) and steric effects from the piperidinyl group .

Meta-Analysis: Cross-reference crystallographic data (e.g., PDB entries) to validate target interactions .

Advanced: What crystallographic challenges arise during refinement, and how can SHELX tools improve accuracy?

Methodological Answer:

Common issues include:

- Disordered Solvent/Substituents: Use PART instructions in SHELXL to model disorder, with restraints (e.g., SIMU, DELU) for thermal parameters .

- Twinning: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning. Verify with ROTAX/PLATON checks .

- High-Resolution Data: For small-molecule refinements, employ SHELXL’s Least-Squares weighting (WGHT) and anisotropic displacement parameters. Validate with R1/wR2 convergence (<5% difference) .

Advanced: How should molecular docking studies be designed to evaluate target interactions?

Methodological Answer:

Target Selection: Prioritize enzymes/receptors with known nitrobenzoic acid interactions (e.g., β-ketoacyl-ACP synthase III for antimicrobial activity) .

Docking Workflow:

- Preparation: Protonate the compound at physiological pH (e.g., -COOH deprotonated) using Open Babel.

- Grid Generation: Define active site residues (e.g., catalytic triad) in AutoDock Tools.

- Scoring: Compare binding energies (ΔG) with reference inhibitors (e.g., triclosan). Validate poses via MD simulations (NAMD/GROMACS) .

Experimental Validation: Correlate docking scores with in vitro IC₅₀ assays to confirm computational predictions .

Advanced: What strategies mitigate competing intermolecular interactions during crystal structure determination?

Methodological Answer:

- Solvent Screening: Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to favor π-π stacking (nitro/benzene rings) over H-bond competition .

- Additive Use: Introduce co-formers (e.g., succinic acid) to stabilize specific synthons (e.g., carboxylic acid dimers) via cocrystallization .

- Temperature Control: Slow cooling (0.5°C/hr) promotes ordered packing. Monitor via in-situ XRD to capture phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.